molecular formula C17H24BrNO6 B4003442 4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid

4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4003442
M. Wt: 418.3 g/mol
InChI Key: XEZIDSIAXUHCEH-UHFFFAOYSA-N
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Description

4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound with a molecular formula of C15H22BrNO2. This compound is notable for its unique structure, which includes a brominated phenoxy group and a morpholine ring. It is often used in various chemical and pharmaceutical applications due to its reactivity and functional properties .

Scientific Research Applications

4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine typically involves a multi-step process. One common method includes the reaction of 2-bromo-4-methylphenol with 1,4-dibromobutane to form an intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism by which 4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine exerts its effects involves its interaction with specific molecular targets. The brominated phenoxy group and the morpholine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Chloro-4-methylphenoxy)butyl]morpholine
  • 4-[4-(2-Fluoro-4-methylphenoxy)butyl]morpholine
  • 4-[4-(2-Iodo-4-methylphenoxy)butyl]morpholine

Uniqueness

4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions, making this compound particularly valuable in certain applications .

Properties

IUPAC Name

4-[4-(2-bromo-4-methylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2.C2H2O4/c1-13-4-5-15(14(16)12-13)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZIDSIAXUHCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCOCC2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid
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4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid
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4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid
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4-[4-(2-Bromo-4-methylphenoxy)butyl]morpholine;oxalic acid

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